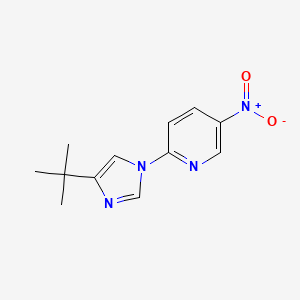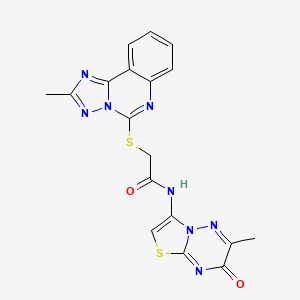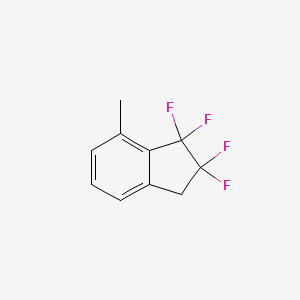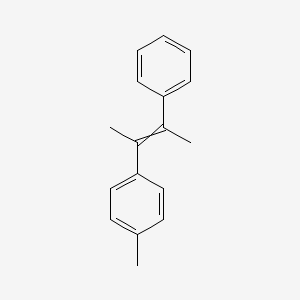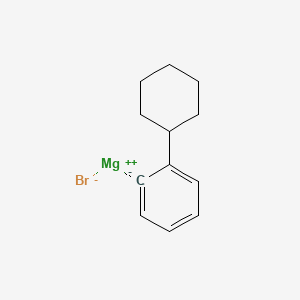
Magnesium;cyclohexylbenzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;cyclohexylbenzene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically represented by the formula C6H11C6H5MgBr, where a magnesium atom is bonded to a bromine atom and a cyclohexylbenzene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;cyclohexylbenzene;bromide is synthesized through the reaction of cyclohexylbenzene with magnesium in the presence of bromine. The reaction is typically carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water. The general reaction is as follows: [ \text{C6H11C6H5Br} + \text{Mg} \rightarrow \text{C6H11C6H5MgBr} ]
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where cyclohexylbenzene and magnesium are combined under controlled conditions. The reaction is often catalyzed by iodine to enhance the reactivity of magnesium. The product is then purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;cyclohexylbenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halogens in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl and aryl halides to form new carbon-carbon bonds.
Solvents: Typically used in anhydrous ether or tetrahydrofuran (THF) to maintain reactivity.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Formed from coupling reactions with halides.
Applications De Recherche Scientifique
Magnesium;cyclohexylbenzene;bromide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The compound exerts its effects through the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The mechanism involves the transfer of electrons from the magnesium atom to the carbon atom, making the carbon highly nucleophilic.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium bromide
- Cyclohexylmagnesium bromide
- Phenylmagnesium bromide
Uniqueness
Magnesium;cyclohexylbenzene;bromide is unique due to its specific structure, which combines the reactivity of a Grignard reagent with the stability of a cyclohexylbenzene group. This makes it particularly useful in the synthesis of complex organic molecules where both reactivity and stability are required.
Propriétés
Formule moléculaire |
C12H15BrMg |
|---|---|
Poids moléculaire |
263.46 g/mol |
Nom IUPAC |
magnesium;cyclohexylbenzene;bromide |
InChI |
InChI=1S/C12H15.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-4,7,12H,2,5-6,9-10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
DAKVLNHXSJRVAN-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)C2=CC=CC=[C-]2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637186.png)
![(5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-one](/img/structure/B12637188.png)

![1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B12637207.png)

![4-Methyl-N-[(1S,2S)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B12637212.png)
